7-Bromo-1-methyl-1H-indazol-3-amine is a heterocyclic compound characterized by the molecular formula . This compound is a derivative of indazole, which consists of a fused pyrazole and benzene ring structure. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
This compound is classified under the category of indazole derivatives, which are known for their diverse biological activities. The synthesis and characterization of 7-bromo-1-methyl-1H-indazol-3-amine have been documented in various chemical databases and journals, highlighting its relevance in scientific research and industrial applications .
The synthesis of 7-bromo-1-methyl-1H-indazol-3-amine typically involves two main steps:
Industrial methods for synthesizing this compound mirror laboratory techniques but are scaled for higher yields, often employing continuous flow processes to maintain quality and efficiency .
The molecular structure of 7-bromo-1-methyl-1H-indazol-3-amine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 200.04 g/mol |
IUPAC Name | 7-bromo-1-methylindazol-3-amine |
InChI | InChI=1S/C7H6BrN3/c1-12(8)9-5(10)4-3-6(9)11/h3-4,11H,1H3,(H2,10) |
InChI Key | FKHIGEZZBUSMGL-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=CC=C2Br)C(=N)N1 |
This structure illustrates the presence of a bromine atom at the 7-position and an amino group at the 3-position of the indazole framework, contributing to its unique reactivity and biological activity .
7-Bromo-1-methyl-1H-indazol-3-amine participates in several chemical reactions:
These reactions provide pathways for further functionalization and modification of the compound, enhancing its utility in synthetic chemistry.
The mechanism of action for 7-bromo-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or modulator within cellular pathways, particularly affecting kinases involved in signal transduction. This characteristic makes it a candidate for research into anticancer therapies and other therapeutic areas .
The physical properties of 7-bromo-1-methyl-1H-indazol-3-amine include:
Chemical properties include:
These properties are crucial for its application in both laboratory research and industrial settings .
7-Bromo-1-methyl-1H-indazol-3-amine finds numerous applications in scientific research:
Molecular hybridization leverages privileged heterocyclic scaffolds to generate bioactive compounds with enhanced properties. The indazole core—particularly 3-amino-substituted derivatives—serves as a versatile pharmacophore in drug discovery due to its ability to mimic adenine in ATP-binding sites of kinases. 7-Bromo-1-methyl-1H-indazol-3-amine exemplifies a hybrid structure where bromo and methyl groups confer distinct electronic and steric properties. The bromine atom at C7 enables further derivatization via cross-coupling, while the N1-methyl group enhances metabolic stability by blocking oxidative deamination. This strategic functionalization transforms the parent 1H-indazol-3-amine scaffold into a synthetically tractable intermediate for anticancer and antimicrobial agents, as evidenced by its incorporation in dual heterocyclic compounds with potent bioactivity [4] [6].
Bromination Control
The synthesis of 7-bromo-1-methyl-1H-indazol-3-amine demands precise regioselectivity. Direct bromination of pre-formed indazoles faces challenges due to ambiguous site reactivity. As demonstrated in analogous systems, NBS/H₂SO₄ mixtures enable selective C7 bromination of 2,6-dichlorobenzonitrile precursors at 25°C. Key optimization parameters include:
Table 1: Optimization of Regioselective Bromination
Parameter | Suboptimal Condition | Optimized Condition | Effect on Outcome |
---|---|---|---|
NBS Equivalents | 1.2 eq | 1.07 eq | Reduces dibrominated impurities |
H₂SO₄ Concentration | 8 eq | 10 eq | Prevents amide byproducts |
Reaction Temperature | 40°C | 25°C | Minimizes hydrolysis side reactions |
Workup | Column chromatography | Filtration + wash | Yields 95-96% pure product (qNMR) |
Sequential Methylation
Post-bromination, methylation at N1 precedes or follows indazole ring closure. Selective N-alkylation avoids O-alkylation by:
The C7-bromo substituent in 7-bromo-1-methyl-1H-indazol-3-amine serves as a handle for Pd-mediated transformations, enabling rapid scaffold diversification:
These reactions proceed without N3-deamination due to the methyl group’s steric protection. Computational studies (LogP = 1.73) confirm enhanced lipophilicity of coupled derivatives, improving membrane permeability in bioactive analogs .
Ultrasound irradiation (40 kHz) drastically enhances efficiency in indazole synthesis:
Table 2: Conventional vs. Ultrasound-Assisted Synthesis
Condition | Traditional Method | Ultrasound Method | Improvement |
---|---|---|---|
Time | 18–24 h | 35 min | 30-fold reduction |
Yield | 60–75% | 86% | >10% increase |
Solvent | DMSO/NMP | EtOH:H₂O (1:1) | Reduced toxicity |
Temperature | 80–100°C | 50–60°C | Energy savings |
Mechanistically, ultrasound induces cavitational micro-mixing, accelerating hydrazine attack on the nitrile carbon of brominated precursors. This approach aligns with green chemistry principles by reducing energy consumption and eliminating halogenated solvents [4].
Cyclization Regioselectivity
The critical ring-forming step must differentiate between ortho-halo groups in precursors like 3-bromo-2,6-dichlorobenzonitrile. Solvent screening reveals profound regiocontrol effects:
Table 3: Solvent Effects on Indazole Cyclization Regioselectivity
Solvent System | Temperature (°C) | 6:12 Regioisomer Ratio | Conversion (%) |
---|---|---|---|
DMSO | 60 | 50:50 | >95 |
Ethanol | 95 | 65:35 | >95 |
Isopropanol | 95 | 70:30 | >95 |
2-MeTHF | 85 | 90:10 | >95 |
DIPEA | 100 | 93:7 | >95 |
Process Intensification
Scalable protocols (100–300 g) emphasize:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1